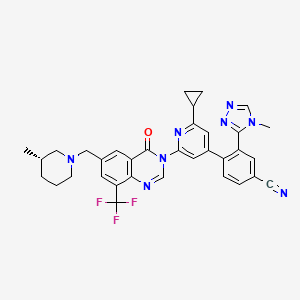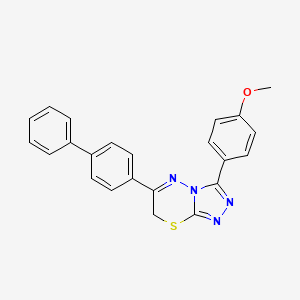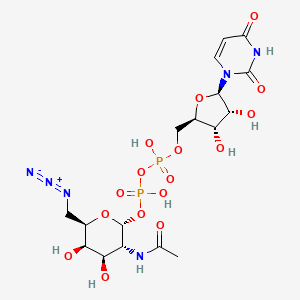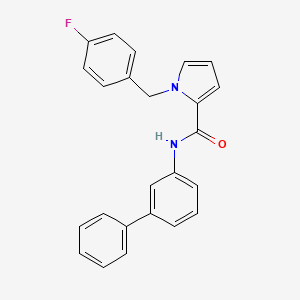
CB2 receptor agonist 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CB2 receptor agonist 6 is a synthetic compound that selectively targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. Unlike CB1 receptors, which are primarily found in the central nervous system and are associated with psychoactive effects, CB2 receptors are predominantly located in peripheral tissues, particularly in immune cells. This makes CB2 receptor agonists attractive candidates for therapeutic applications without the central nervous system side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CB2 receptor agonist 6 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is often synthesized through a series of condensation reactions, involving the formation of key intermediates such as thiazole or benzothiazole derivatives.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the selectivity and potency of the compound. This may include alkylation, acylation, or halogenation reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of automated reactors and purification systems.
化学反応の分析
Types of Reactions
CB2 receptor agonist 6 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), and acylating agents (e.g., acyl chlorides).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
CB2 receptor agonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of CB2 receptor ligands and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology studies to investigate the role of CB2 receptors in immune cell function, inflammation, and pain signaling.
Medicine: Explored as a potential therapeutic agent for treating conditions such as chronic pain, inflammation, autoimmune diseases, and cancer. Its selective action on CB2 receptors makes it a promising candidate for avoiding the psychoactive effects associated with CB1 receptor activation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
作用機序
CB2 receptor agonist 6 exerts its effects by selectively binding to and activating CB2 receptors. Upon activation, CB2 receptors couple with G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This triggers a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the modulation of ion channels. These signaling pathways ultimately result in anti-inflammatory, analgesic, and immunomodulatory effects.
類似化合物との比較
CB2 receptor agonist 6 can be compared with other CB2 receptor agonists, such as JWH133 and GW842166x. While all these compounds share the ability to selectively activate CB2 receptors, they differ in their chemical structures, pharmacokinetic properties, and therapeutic potential. For example:
JWH133: A synthetic CB2 receptor agonist known for its high selectivity and potency. It has been extensively studied for its anti-inflammatory and anticancer properties.
GW842166x: Another selective CB2 receptor agonist with demonstrated neuroprotective and anti-anxiety effects in preclinical models.
This compound is unique in its specific structural features and the particular signaling pathways it modulates, which may offer distinct therapeutic advantages in certain conditions.
Conclusion
This compound is a valuable compound in the field of cannabinoid research, offering potential therapeutic benefits without the psychoactive effects associated with CB1 receptor activation. Its synthesis, chemical reactivity, and diverse applications in scientific research make it an important tool for advancing our understanding of the endocannabinoid system and developing new treatments for various diseases.
特性
分子式 |
C24H19FN2O |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]-N-(3-phenylphenyl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C24H19FN2O/c25-21-13-11-18(12-14-21)17-27-15-5-10-23(27)24(28)26-22-9-4-8-20(16-22)19-6-2-1-3-7-19/h1-16H,17H2,(H,26,28) |
InChIキー |
MOCKMOFBWFOOIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CN3CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



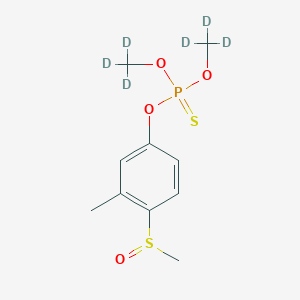
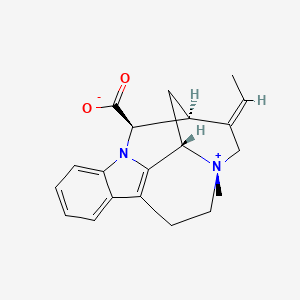
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12380022.png)
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)

![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
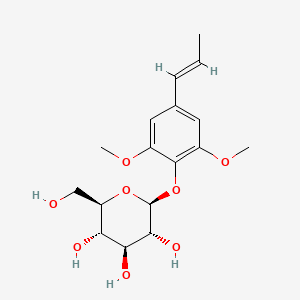
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)

